molecular formula C9H15N3S B13170299 N-Ethyl-N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine

N-Ethyl-N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine

Cat. No.: B13170299
M. Wt: 197.30 g/mol
InChI Key: LCRJVCUMMSPSEL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial applications, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, ethanol, and triethylamine . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazonoyl halides can yield various thiazole derivatives .

Mechanism of Action

The mechanism of action of N-Ethyl-N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor ligand, or modulator of various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-Ethyl-N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to interact with various molecular targets makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

N-ethyl-N-methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine

InChI

InChI=1S/C9H15N3S/c1-3-12(2)9-11-7-4-5-10-6-8(7)13-9/h10H,3-6H2,1-2H3

InChI Key

LCRJVCUMMSPSEL-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=NC2=C(S1)CNCC2

Origin of Product

United States

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